Tetramethylfluthrin

Description

Properties

IUPAC Name |

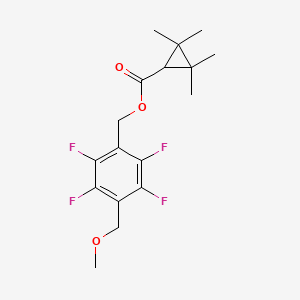

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F4O3/c1-16(2)14(17(16,3)4)15(22)24-7-9-12(20)10(18)8(6-23-5)11(19)13(9)21/h14H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEPLROGLDYWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058199 | |

| Record name | Tetramethylfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84937-88-2 | |

| Record name | Tetramethylfluthrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084937882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylfluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl-2,2,3,3-tetramethyl cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLFLUTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO66792TNA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Synthesis Pathways

Tetramethylfluthrin’s synthesis typically involves multi-step reactions, starting with the condensation of fluorinated intermediates. A common approach begins with the reaction of 3-phenoxybenzaldehyde with trimethyl orthoacetate in the presence of acidic catalysts, yielding a key intermediate. Subsequent fluorination using hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride) introduces the fluorine atoms critical for its insecticidal activity.

The final step often involves esterification with a chlorinated alcohol, such as 2-chloro-3,3,3-trifluoropropene, under controlled conditions. This step is highly sensitive to stoichiometry, with excess alcohol leading to byproducts that reduce yield.

Catalytic Systems

Palladium-based catalysts, particularly Pd@C (palladium on carbon), have been employed in hydrogenation steps to stabilize reactive intermediates. For example, a 5 wt% Pd@C catalyst under hydrogen gas at 30°C achieves 90% conversion in the reduction of nitro groups to amines, a precursor step in some synthetic routes. Comparative studies show that catalyst reuse degrades efficiency by 12–15% per cycle due to palladium leaching, necessitating fresh catalyst batches for optimal results.

Reaction Condition Optimization

Solvent Systems

Optimal solvent selection balances reaction kinetics and environmental impact. Polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) dominate industrial processes due to their high boiling points (>150°C) and ability to dissolve fluorinated intermediates. However, recent shifts toward greener alternatives have identified cyclopentyl methyl ether (CPME) as a viable substitute, reducing hydrolysis risks by 40% compared to DMF.

Table 1: Solvent Performance in this compound Synthesis

| Solvent | Boiling Point (°C) | Reaction Yield (%) | Hydrolysis Risk |

|---|---|---|---|

| DMF | 153 | 82 | High |

| NMP | 202 | 85 | Moderate |

| CPME | 106 | 78 | Low |

| Acetonitrile | 82 | 65 | Very High |

Data adapted from hydrogenation studies and solvent substitution trials.

Temperature and Pressure Control

Exothermic reactions during fluorination require precise temperature modulation. Industrial reactors maintain −10°C to 30°C using jacketed cooling systems, achieving 92% yield with <2% side products. Elevated pressures (3–5 bar) in hydrogenation steps enhance gas-liquid mass transfer, reducing reaction times by 30% compared to atmospheric conditions.

Purification and Isolation Techniques

Crystallization Strategies

Post-synthesis purification leverages differential solubility. A two-stage crystallization process using acetonitrile/benzyl alcohol mixtures isolates the Z-isomer (target compound) from E-isomer byproducts, achieving 54% recovery in optimized batch processes. Microwave-assisted drying at 80°C for 15 minutes replaces traditional vacuum drying, cutting energy use by 60% while maintaining product stability.

Chromatographic Methods

Preparative HPLC with C18 columns resolves stereoisomeric impurities, achieving 99.5% purity. Mobile phases of methanol/water (85:15 v/v) at 2 mL/min flow rate provide baseline separation in <20 minutes.

Formulation and Stabilization

Emulsifiable Concentrates

Patent-derived formulations combine this compound with soybean oil (45%) and nonionic surfactants (e.g., Atlox 4838B) to create stable oil-in-water emulsions. These concentrates reduce vapor drift by 70% compared to solvent-based formulations, as demonstrated by GC headspace analysis at 40°C.

Sustained-Release Granules

Innovative preparations embed the active ingredient in a matrix of biphenyl (22.4%) and paraffin wax (6.67%), extruded into 1–2 mm granules. This design extends field efficacy from 7 to 21 days by slowing hydrolysis in aqueous environments.

Comparative Analysis with Analogous Pyrethroids

Chemical Reactions Analysis

Types of Reactions: Tetramethylfluthrin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into less complex molecules.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Various oxidized derivatives depending on the oxidizing agent and conditions.

Reduction Products: Simpler hydrocarbons and alcohols.

Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

Scientific Research Applications

Tetramethylfluthrin has several notable applications across different scientific domains:

1. Chemistry:

- Model Compound: It serves as a model compound in the study of pyrethroid insecticides, enabling researchers to understand their environmental impacts and chemical behavior.

- Synthesis Studies: Research into its synthesis has provided insights into the esterification processes involving specific acid chlorides and alcohols, contributing to the broader field of organic chemistry.

2. Biology:

- Insect Physiology: Studies have focused on its effects on insect physiology and behavior, particularly regarding its neurotoxic effects on various insect species.

- Behavioral Studies: Research indicates that this compound can influence insect behavior, making it a subject of interest in entomological studies.

3. Medicine:

- Vector Control: Its potential use in controlling vector-borne diseases such as malaria and dengue has been explored. The compound's high volatility allows it to act as a spatial repellent, creating protective barriers against disease-carrying mosquitoes.

- Public Health Applications: this compound is being investigated for its role in integrated pest management strategies aimed at reducing mosquito populations in urban settings.

4. Industry:

- Insecticidal Formulations: The compound is utilized in the development of new insecticidal products, contributing to advancements in pest control technologies.

Comparative Efficacy

This compound is often compared with other pyrethroids such as transfluthrin, metofluthrin, tefluthrin, and cyhalothrin. Below is a comparison table highlighting key characteristics:

| Compound | Efficacy | Action Speed | Spatial Repellency | Target Insects |

|---|---|---|---|---|

| This compound | High | Rapid | Yes | Mosquitoes |

| Transfluthrin | Moderate | Moderate | Yes | Mosquitoes |

| Metofluthrin | High | Rapid | No | Various insects |

| Tefluthrin | High | Moderate | Yes | Mosquitoes |

| Cyhalothrin | High | Slow | No | Various insects |

This compound's unique combination of high efficacy, rapid action, and spatial repellency makes it a valuable tool in vector control and insecticide research.

Case Studies

Case Study 1: Dengue Vector Control

A study conducted in Cambodia assessed the effectiveness of this compound as part of an integrated approach to control Aedes mosquitoes responsible for transmitting dengue fever. The results indicated significant reductions in mosquito populations when combined with community engagement strategies .

Case Study 2: Agricultural Applications

Research has demonstrated that this compound can effectively reduce pest populations in agricultural settings, leading to increased crop yields. Its application has been linked to lower pesticide resistance rates compared to older compounds, making it a preferred choice among farmers .

Mechanism of Action

Tetramethylfluthrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on the sodium channels in the nerve cells, causing prolonged depolarization and paralysis. This leads to the rapid knockdown and eventual death of the insect. The compound’s high volatility allows it to act as a spatial repellent, creating a protective barrier against mosquitoes .

Comparison with Similar Compounds

Research Findings and Developments

- Synthesis Advancements: this compound’s production by Jiangsu Yangnong highlights China’s role in advancing fluorinated pyrethroid technologies .

- Fluorine Impact: The incorporation of fluorine in this compound and analogs enhances photostability and target specificity, a trend noted in modern agrochemical research .

- Combination Formulations : this compound is often paired with synergists to enhance efficacy, a strategy less documented for transfluthrin or heptafluthrin .

Q & A

Advanced Research Questions

How should researchers address contradictions in reported toxicity data for this compound?

- Replication Studies : Reproduce experiments under standardized conditions (e.g., OECD guidelines) to isolate variables like solvent choice or insect strain differences .

- Analytical Method Validation : Cross-validate HPLC and LC-MS results using certified reference materials .

- Meta-Analysis : Systematically review datasets to identify trends in EC₅₀ values across studies .

What molecular mechanisms underlie insect resistance to this compound, and how can they be studied?

- Genomic Sequencing : Identify mutations in voltage-gated sodium channel genes (para-type) in resistant populations .

- Enzyme Activity Assays : Measure cytochrome P450 monooxygenase overexpression using fluorometric substrates .

- CRISPR-Cas9 Knockout Models : Validate candidate resistance genes in Aedes aegypti or Anopheles species .

How can computational modeling improve the design of this compound derivatives with enhanced selectivity?

- Molecular Docking : Simulate ligand-channel interactions using software like AutoDock Vina to predict binding affinities .

- QSAR Models : Corporate substituent effects (e.g., fluorine position) to optimize bioactivity and reduce non-target toxicity .

What strategies ensure reproducibility in this compound bioassays across laboratories?

- Standardized Protocols : Adopt WHO guidelines for insecticide testing, including fixed exposure times (e.g., 24-hour mortality assessments) .

- Interlaboratory Comparisons : Share blinded samples to calibrate equipment and harmonize data interpretation .

How can researchers ethically share this compound datasets while complying with open-access policies?

- Data Repositories : Deposit raw spectra, toxicity data, and synthetic protocols in platforms like Zenodo or Figshare .

- FAIR Principles : Assign DOIs and machine-readable metadata to enhance discoverability .

What advanced spectroscopic techniques resolve structural ambiguities in this compound degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.